molecular formula C17H21NO B1328400 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline CAS No. 946699-66-7

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

Cat. No. B1328400
CAS RN: 946699-66-7
M. Wt: 255.35 g/mol
InChI Key: LUEJNCYDQUPZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (IPMPA) is an organic compound that is commonly used for a variety of scientific research applications. IPMPA has a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments.

Scientific Research Applications

Photophysical and Photochemical Properties

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline and related compounds exhibit notable photophysical and photochemical properties. For instance, the synthesis and characterization of zinc phthalocyanine derivatives with similar molecular structures demonstrated these properties, which were further explored through density functional theory (DFT) methods (Solǧun, Yildiko, & Ağırtaş, 2022).

Antioxidative Properties

Derivatives of this compound have shown significant antioxidative properties. A study focusing on thymol, carvacrol, and eugenol derivatives, which share structural similarities with 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline, revealed remarkable antioxidative effects, comparing favorably with standard antioxidants (Mastelić et al., 2008).

Metabolism and Binding Studies

Research on related aniline derivatives has provided insights into the metabolism and macromolecular binding properties of such compounds. An example is a study on the metabolism of 4-chloro-2-methylaniline, which shares a part of the chemical structure with the compound of interest (Hill, Shih, & Struck, 1979).

Environmental Toxicity Assessment

Studies involving similar compounds have been used to assess environmental toxicity. For example, the impact of various aniline derivatives on earthworms was evaluated using metabonomic techniques, providing valuable information on potential environmental hazards (Bundy et al., 2002).

Synthesis and Polymerization Applications

Research into the synthesis and polymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are structurally related to 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline, has shown potential in creating new polymers with specific properties (Whelpley et al., 2022).

Synthesis and Aggregation Behavior of Metallophthalocyanines

The synthesis and aggregation behavior of metallophthalocyanines with 2-Isopropyl-5-methylphenoxy substituents were investigated, contributing to the understanding of the solubility and aggregation properties of these complexes (Ağırtaş, Karatas, & Gümüş, 2015).

Hemoglobin Oxygen Affinity Modulation

Compounds structurally related to 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline were studied for their ability to modulate the oxygen affinity of human hemoglobin, offering potential clinical applications (Randad et al., 1991).

Antibacterial and Antifungal Activities

Some derivatives of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline showed potent antibacterial and antifungal activities, suggesting their potential use in medical applications (Dahiya, Pathak, & Bhatt, 2006).

properties

IUPAC Name

2-methyl-4-(5-methyl-2-propan-2-ylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-11(2)15-7-5-12(3)9-17(15)19-14-6-8-16(18)13(4)10-14/h5-11H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEJNCYDQUPZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

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